Home > Products > Building Blocks P3833 > 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine - 1355247-70-9

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Catalog Number: EVT-1691539
CAS Number: 1355247-70-9
Molecular Formula: C10H11F3N2
Molecular Weight: 216.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound Description: This compound serves as a synthetic intermediate and features both a nitrogen-containing heterocycle and a borate ester group. []

Relevance: This compound shares the core structure of a 2-(pyrrolidin-1-yl)pyridine with 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. The key difference lies in the substitution at the pyridine ring's 5th position, where the target compound has a trifluoromethyl group and this compound possesses a (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. []

4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC)

Compound Description: DMPPC is studied for its non-linear optical properties and features a pyrrolidine ring in a half-chair conformation and a planar pyridine ring. []

6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide

Compound Description: This compound serves as a lead structure for developing PET radioligands targeting tropomyosin receptor kinases (TrkA/B/C), implicated in neurodegenerative diseases and cancers. []

Relevance: While both this compound and 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine contain a pyrrolidine ring, they differ significantly in their core structures. This compound incorporates an imidazo[1,2-b]pyridazine scaffold, whereas the target compound features a pyridine ring. []

1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin1)

Compound Description: Torin1 acts as a potent and selective mammalian target of rapamycin (mTOR) inhibitor, showing potential as an anticancer agent. []

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (Razaxaban)

Compound Description: Razaxaban is a potent, selective, and orally bioavailable factor Xa inhibitor investigated for its antithrombotic properties. []

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)

Compound Description: This compound shows promising anticonvulsant and analgesic activities, potentially targeting neuronal voltage-sensitive sodium and L-type calcium channels. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and its N-oxide Metabolite TG100855

Compound Description: TG100435 is a multi-targeted Src family kinase inhibitor with anticancer activity. It undergoes metabolic conversion to its N-oxide metabolite, TG100855, which also demonstrates potent kinase inhibition. [, , ]

2-(Aryl/Heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

Compound Description: This series of compounds, synthesized via the Buchwald–Hartwig amination, exhibits interesting photophysical properties and strong interactions with ct-DNA. []

Relevance: Similar to 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, this series includes compounds featuring both a pyrrolidine ring directly attached to the core structure and a trifluoromethyl group. The key difference lies in the core structure itself. These compounds are based on a quinoline scaffold, whereas the target compound is a pyridine derivative. []

11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518)

Compound Description: SB1518 is a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor with potential for treating myelofibrosis and lymphoma. []

4-(3-(Methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol (Compound 5)

Compound Description: Compound 5 exhibits dual inhibitory activity against the histamine H(3) receptor and the norepinephrine transporter, showing potential for treating osteoarthritic pain. []

1-(3-Dimethylaminopropyl)-1,5,9-triazacyclododecane (L1) and 1-{2-(Pyrrolidin-1-yl)ethyl}-1,5,9-triazacyclododecane (L2)

Compound Description: These macrocyclic ligands are designed to impose tetrahedral coordination geometry upon metal complexation. []

(E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate

Compound Description: This compound, derived from 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, adopts an E conformation with respect to its C=C double bond. []

Relevance: This compound and 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine share a structural similarity in the form of a pyrrolidine ring directly attached to a benzene or pyridine ring, respectively. []

5-Amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones bearing fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl substituents at the C-7 position

Compound Description: This series of compounds demonstrates potent antibacterial activity against Gram-positive pathogens, including resistant strains like MRSA. []

Relevance: While structurally distinct from 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, this series exemplifies the use of a pyrrolidine ring as a key component in medicinal chemistry for developing antibacterial agents. []

PDM‐042 [(E)‐4‐(2‐(2‐(5,8‐dimethyl‐[1,2,4]triazolo[1,5‐a]pyrazin‐2‐yl)vinyl)‐6‐(pyrrolidin‐1‐yl)pyrimidin‐4‐yl)morpholine]

Compound Description: PDM-042 is a potent, selective, orally active phosphodiesterase 10A (PDE10A) inhibitor under investigation for treating schizophrenia. []

1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa, investigated for its antithrombotic potential. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as a negative allosteric modulator of the cannabinoid CB1 receptor, offering an alternative approach to modulating this pharmacologically important receptor. []

Relevance: Both PSNCBAM-1 and 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine contain a 2-(pyrrolidin-1-yl)pyridine moiety. This makes PSNCBAM-1 a close structural analog of the target compound, differing only in the substitution at the 3-position of the pyridine ring. []

Overview

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of both a pyrrolidine ring and a pyridine ring, along with a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design targeting neurological disorders, as well as in materials science due to its unique electronic properties.

Source

The compound can be synthesized through various organic reactions, typically involving multi-step processes that include cyclization and fluorination techniques. It is commercially available from chemical suppliers and has been the subject of research in both academic and industrial settings.

Classification

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine belongs to the class of heterocyclic compounds, specifically pyridines and pyrrolidines. Its structure includes a trifluoromethyl substituent, which enhances its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions starting from suitable precursors, such as amines or aldehydes.
  2. Introduction of the Trifluoromethyl Group: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
  3. Coupling with Pyridine: The pyrrolidine derivative is coupled with a pyridine ring through nucleophilic substitution or other coupling reactions.

Technical Details

The reaction conditions are critical for achieving high yields. For example, the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate can facilitate the coupling process at elevated temperatures.

Molecular Structure Analysis

Structure

The molecular formula for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is C8H8F3NC_8H_8F_3N. The structure features:

  • A pyridine ring (a six-membered aromatic ring with one nitrogen atom).
  • A pyrrolidine ring (a five-membered saturated ring with one nitrogen atom).
  • A trifluoromethyl group (CF3-CF_3) attached to the pyridine ring.

Data

The compound's molecular weight is approximately 201.15 g/mol. The presence of fluorine atoms significantly affects its electronic properties, making it an interesting candidate for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine can undergo several chemical reactions:

  1. Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to products such as pyridine N-oxides.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding partially or fully reduced derivatives.
  3. Substitution Reactions: Nucleophilic and electrophilic substitutions can occur at various positions on the pyridine ring.

Technical Details

The specific conditions for these reactions vary based on the desired product. For instance, oxidation typically requires acidic or basic media, while reduction often takes place in anhydrous ether.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding capabilities, facilitating its role as a pharmacophore in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or liquid depending on purity and formulation.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMF and dichloromethane but may have limited solubility in water due to its hydrophobic characteristics.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

  1. Medicinal Chemistry: Explored for potential therapeutic applications targeting neurological disorders due to its ability to interact with biological macromolecules.
  2. Materials Science: Investigated for use in organic electronics and advanced materials due to its unique electronic properties.
  3. Biological Studies: Used to study interactions with proteins and other macromolecules, aiding in understanding structure-activity relationships.
Synthetic Methodologies and Mechanistic Pathways

Transition Metal-Catalyzed Coupling Strategies for Pyridine Functionalization

Transition metal catalysis enables precise functionalization of the pyridine core, crucial for constructing the target compound. Key approaches include:

  • Suzuki-Miyaura Coupling: Boronic acids (e.g., 6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, CAS 1150114-75-2) couple with halogenated trifluoromethylpyridines. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in toluene/water mixtures yield biaryl linkages at 80–90°C [3] [7].
  • Buchwald-Hartwig Amination: Forms C–N bonds between pyrrolidine and chloropyridines. CuI or Pd₂(dba)₃ with Xantphos ligands in toluene at 100°C achieves >85% yield, with Cs₂CO₃ as base [7].
  • Direct C–H Activation: Newer methods employ Pd-catalyzed C–H functionalization using directing groups (e.g., pyridine N-oxide), though applicability to trifluoromethylated substrates remains experimental [7].

Table 1: Metal-Catalyzed Coupling Methods

Reaction TypeCatalyst SystemSubstrateYield (%)Conditions
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-Bromo-2-(trifluoromethyl)pyridine78–92Toluene/H₂O, 80°C, 12h
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃2-Chloro-3-(trifluoromethyl)pyridine85–90Toluene, 100°C, 24h

Regioselective Introduction of Trifluoromethyl and Pyrrolidinyl Substituents

Regioselectivity is governed by electronic and steric factors:

  • Trifluoromethyl Group: Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at pyridine C-3 precedes electrophilic trifluoromethylation with Umemoto’s reagent or CF₃I/Cu [5]. The electron-withdrawing nature of CF₃ (σₚ = 0.54) deactivates C-3 for electrophiles but activates it for nucleophilic substitution [5].
  • Pyrrolidinyl Group: Nucleophilic aromatic substitution (SNAr) occurs at C-2 of 2,3-disubstituted pyridines due to ortho-CF₃ activation (Hammett σₘ = 0.43), enabling pyrrolidine addition at 60–80°C in DMF without metals [4] [5].

Cyclization Approaches for Pyrrolidine-Pyridine Hybrid Architectures

Pyrrolidine annulation strategies include:

  • Intramolecular Schmidt Reaction: ω-Azido carboxylic acids cyclize via Tf₂O activation to form N-unprotected pyrrolidines fused to pyridines [7].
  • Microwave-Assisted Cyclization: Primary amines and dihalides undergo cyclocondensation in alkaline aqueous media under microwave irradiation (120°C, 20 min), achieving 70–85% yield with reduced racemization [7] [10].
  • Cp*Ir-Catalyzed N-Heterocyclization: Primary amines and diols form pyrrolidines via "borrowing hydrogen" mechanism, ideal for chiral synthesis [7].

Role of Boronic Acid Intermediates in Modular Synthesis

Boronic acids serve as pivotal synthons:

  • Suzuki Coupling Precursors: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid (PubChem CID 46738016) couples with bromotrifluoromethane derivatives under Pd catalysis [3] [9]. Stability is enhanced by pinacol ester protection (logP = 0.7) [3].
  • Orthogonal Functionalization: Boronic acids allow sequential modifications—e.g., Miyaura borylation of bromopyridines followed by Suzuki coupling or oxidation [7].

Solvent and Catalyst Optimization in Multi-Step Reaction Sequences

Reaction efficiency hinges on solvent/catalyst selection:

  • Solvent Effects:
  • Polar aprotic solvents (DMF, DMSO) favor SNAr (pyrrolidinyl addition) but promote side reactions at >100°C.
  • EtOH/H₂O mixtures enhance Suzuki coupling yields by solubilizing boronic acids [7].
  • Catalyst Systems:
  • Pd Catalysts: Pd(dppf)Cl₂ in DMF enables one-pot Suzuki/amination sequences without intermediate purification [7].
  • Ligand Design: Bulky phosphines (SPhos) suppress Pd aggregation in high-temperature aminations [7].
  • Additives: Molecular sieves (3Å) in cyclization steps adsorb water, shifting equilibrium toward imine formation [10].

Table 2: Optimized Conditions for Key Steps

Synthetic StepOptimal SolventCatalyst/AdditiveTemperature/TimeYield (%)
Pyrrolidinyl IntroductionDMFNone (SNAr)60°C, 8h88
Suzuki CouplingToluene/H₂O (3:1)Pd(PPh₃)₄, K₂CO₃80°C, 12h92
Schmidt CyclizationDCMTf₂O, Molecular Sieves0°C → RT, 2h75

Properties

CAS Number

1355247-70-9

Product Name

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

IUPAC Name

2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine

Molecular Formula

C10H11F3N2

Molecular Weight

216.2 g/mol

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2

InChI Key

BQICETOMRWQJSD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC=N2)C(F)(F)F

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.